![molecular formula C14H19ClN2O4S B4650111 N-(4-chlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4650111.png)
N-(4-chlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
Overview
Description
This compound belongs to the class of methanesulfonamides, which are known for their diverse chemical and physical properties and have been extensively studied in various contexts.
Synthesis Analysis
The synthesis of methanesulfonamide derivatives often involves reactions with halogenated compounds or aldehydes. For example, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene can yield highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines (Aizina, Levkovskaya, & Rozentsveig, 2012).
Molecular Structure Analysis
Studies have shown that in various methanesulfonamide compounds, the conformation of the N—H bond and the geometric parameters, including bond and torsion angles, are critical in determining their structure and properties (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Methanesulfonamides can engage in diverse chemical reactions. For example, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides serve as efficient N-acylation reagents (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Physical Properties Analysis
The physical properties of methanesulfonamides, such as crystal structure and molecular conformation, are often characterized using techniques like X-ray diffraction, FT-IR, and NMR spectroscopy (Galván et al., 2018).
Chemical Properties Analysis
The chemical properties of methanesulfonamides are influenced by their molecular structure. For instance, the placement of the amide H atom and the methanesulfonyl group on opposite sides of the benzene ring is a common feature influencing their reactivity (Gowda, Foro, & Fuess, 2007).
Mechanism of Action
Target of Action
SMR000079574, also known as N-(4-chlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding and degradation, and is essential for bacterial survival and growth.
Mode of Action
The compound interacts with DnaK, inhibiting its function . This interaction disrupts the normal protein folding process, leading to the accumulation of misfolded proteins and ultimately impairing bacterial growth and survival .
Biochemical Pathways
The inhibition of DnaK affects the protein homeostasis pathway, leading to the disruption of bacterial biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, contributing to antibiotic resistance. By disrupting biofilm formation, SMR000079574 enhances the susceptibility of bacteria to antimicrobial agents .
Result of Action
The primary result of SMR000079574’s action is the inhibition of biofilm formation . This leads to an increased susceptibility of bacteria to antimicrobial agents, potentially improving the effectiveness of antibiotic treatments .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-22(19,20)17(10-12-2-4-13(15)5-3-12)11-14(18)16-6-8-21-9-7-16/h2-5H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAFHJLEEKBJED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide (non-preferred name) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.